N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-22(18-6-8-20(9-7-18)26-12-1-2-13-26)25-15-17-5-10-21(24-14-17)19-4-3-11-23-16-19/h1-14,16H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTAHVOTVJFLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling reactions.
Attachment of the pyrrole group: The pyrrole ring can be introduced via a nucleophilic substitution reaction.
Formation of the benzamide linkage: This step often involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a dihydropyridine derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzamide and pyrrole sites.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts such as palladium or copper complexes.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The bipyridine moiety can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks.
Biology and Medicine:
Drug Development: The compound’s structure allows for interactions with biological targets, making it a candidate for drug discovery, particularly in the field of oncology and antimicrobial research.
Industry:
Sensors: The compound can be used in the development of chemical sensors due to its ability to bind metal ions and undergo redox reactions.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The bipyridine moiety can chelate metal ions, facilitating various catalytic processes. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Research Findings and Trends
DB08583 in Experimental Studies
DB08583 is classified as an experimental drug, suggesting preliminary activity in kinase inhibition (e.g., JAK2, ALK) based on its pyrrolopyridine scaffold . No analogous data are available for the main compound, but bipyridine derivatives are frequently explored in:
- Anticancer research : Bipyridine-metal complexes (e.g., cisplatin analogs) target DNA or disrupt redox homeostasis.
- Neurodegenerative diseases : Bipyridine moieties may chelate metals implicated in amyloid aggregation.
Limitations and Opportunities
- Data Gaps : Both compounds lack publicly disclosed binding affinities (e.g., IC₅₀) or clinical trial results.
- Structural Optimization : The main compound’s bipyridine group could be modified with hydrophilic substituents to enhance solubility without compromising target engagement.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide, with CAS number 2034209-10-2, is a compound of significant interest due to its potential biological activities. This article compiles data from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
The compound's molecular formula is with a molecular weight of 354.4 g/mol. The structure features a bipyridine moiety linked to a pyrrole and benzamide, which are known for their biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034209-10-2 |
| Molecular Formula | C22H18N4O |
| Molecular Weight | 354.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrrole-containing compounds. For instance, derivatives of pyrrole benzamides have shown promising activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound is limited, its structural analogs suggest a potential for similar efficacy.
Antiviral Potential
The antiviral activity of compounds containing the bipyridine scaffold has been documented in various studies. For example, certain derivatives have been shown to inhibit RNA-dependent RNA polymerase in hepatitis C virus (HCV), indicating a mechanism that could be relevant for this compound as well . The ability to interfere with viral replication could position this compound as a candidate for further antiviral development.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : Compounds similar to this benzamide derivative have been noted for their ability to inhibit key enzymes involved in bacterial and viral replication.
- Cellular Interaction : The bipyridine and pyrrole structures may facilitate interactions with cellular receptors or enzymes, influencing pathways critical for microbial survival or viral replication.
Study on Antimicrobial Efficacy
A study evaluated a series of pyrrole-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly impacted antimicrobial potency . While specific data on this compound was not included, the trends observed support the hypothesis that this compound may exhibit similar activity.
Antiviral Studies
In antiviral research focusing on HCV inhibitors, compounds with similar scaffolds demonstrated effective inhibition of viral replication in cell culture models . These findings suggest that this compound could be explored for its potential antiviral properties.
Q & A
Q. What are the key synthetic routes for preparing N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide?
The synthesis typically involves sequential functionalization of the bipyridine and benzamide cores. A common approach includes:
- Amidation : Coupling 4-(1H-pyrrol-1-yl)benzoic acid with a bipyridine-derived amine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Methylation : Introducing the methylene linker via reductive amination or alkylation, depending on the precursor’s reactivity .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization are critical for isolating the final compound with >95% purity .
Q. How can researchers confirm the structural integrity of the synthesized compound?
A combination of analytical techniques is required:
- NMR Spectroscopy : - and -NMR to verify proton environments and carbon frameworks, particularly for distinguishing pyrrole and bipyridine moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out side products .
- Elemental Analysis : Validates stoichiometric composition .
Q. What are the primary applications of this compound in biological research?
The compound’s bipyridine and benzamide motifs suggest utility in:
- Enzyme Inhibition Studies : Potential kinase or protease inhibition due to its aromatic heterocycles and hydrogen-bonding capacity .
- Cellular Uptake Assays : Fluorescence labeling (if derivatized) for tracking intracellular localization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Systematic optimization via Design of Experiments (DoE) is recommended:
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time .
- Response Surface Methodology : Identifies ideal conditions; e.g., a study on similar benzamides showed 20% yield improvement at 60°C in DMF with 1.2 eq. of coupling reagent .
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and minimize byproducts .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories; validate with experimental binding data (e.g., SPR or ITC) .
- QSAR Models : Correlate substituent effects (e.g., pyrrole vs. imidazole) with activity trends .
Q. How can researchers resolve contradictions in spectral data for intermediates?
- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and 2D-COSY to assign ambiguous signals, particularly in crowded aromatic regions .
- X-ray Crystallography : Definitive structural confirmation for crystalline intermediates .
- Literature Benchmarking : Compare with reported spectra of analogous compounds (e.g., ’s chloropyridin-2-yl derivatives) .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to pH gradients (1–13), heat (40–80°C), and UV light to identify degradation pathways .
- LC-MS/MS Analysis : Track degradation products (e.g., hydrolysis of the amide bond) .
- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months to predict shelf life .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate biological activity?
- Dose Range : Test 0.1–100 µM concentrations, log-spaced for IC determination .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only groups .
- Replicates : Minimum triplicate measurements to account for variability .
Q. What statistical approaches are recommended for interpreting conflicting bioassay results?
- ANOVA with Post-Hoc Tests : Identify significant differences between treatment groups .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., cytotoxicity, solubility, binding) .
- Meta-Analysis : Aggregate data from repeated experiments to distinguish outliers .
Q. How can derivatives of this compound be rationally designed to enhance solubility without compromising activity?
- Structural Modifications : Introduce polar groups (e.g., -OH, -SOH) at the benzamide’s para position .
- Prodrug Strategies : Mask hydrophobic regions with enzymatically cleavable moieties (e.g., acetylated amines) .
- Computational Screening : Predict logP and aqueous solubility via tools like ALOGPS or SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
